7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-[2-(4-chlorophenyl)acetyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3/c1-29-16-21(24-22(17-29)26(35)32(28-24)20-5-3-2-4-6-20)25(34)31-13-11-30(12-14-31)23(33)15-18-7-9-19(27)10-8-18/h2-10,16-17H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSHFQQXSRIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. Its structure includes:
- A pyrazolo[4,3-c]pyridinone core.
- A piperazine moiety linked to a 4-chlorophenyl acetyl group.
- A methyl and phenyl substitution that may influence its activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives containing the piperazine ring can exhibit significant antimicrobial properties. For instance, compounds similar in structure have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics .
- Anticancer Potential
- Anti-inflammatory Effects
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .
- Receptor Interaction : The piperazine component may facilitate interaction with various receptors, potentially modulating neurotransmitter systems or inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its antimicrobial , anti-inflammatory , and antitumor properties. Below are key findings from recent research:
-
Antimicrobial Activity :
- Research indicates that derivatives of pyrazole, including compounds similar to the one , exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzyme systems, which can lead to cell death or inhibition of growth .
-
Anti-inflammatory Properties :
- Pyrazole derivatives have been shown to possess anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have demonstrated that compounds with similar structures can reduce inflammation markers in vivo, suggesting potential use in treating conditions like arthritis or other inflammatory diseases .
- Antitumor Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. The presence of the piperazine moiety is known to enhance bioactivity due to its ability to interact with various biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Improves binding affinity to receptors |
| 4-Chlorophenyl Group | Enhances antimicrobial properties |
| Pyrazolo[4,3-c]pyridine Core | Increases antitumor efficacy |
Case Studies
Several studies have explored the applications of similar compounds:
- Multicomponent Synthesis for Bioactive Molecules :
- Medicinal Chemistry Reviews :
- Clinical Trials and Patents :
Q & A
Q. What computational methods predict off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to align with known ligand scaffolds (e.g., kinase inhibitors) .
- Machine Learning : Train Random Forest models on ChEMBL data to predict ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
